molecular formula C13H11N3O2 B11789252 2-Cyclopropyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid

2-Cyclopropyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid

Cat. No.: B11789252
M. Wt: 241.24 g/mol
InChI Key: LZTJMQIJVMKCBX-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group at position 2, a pyridin-2-yl group at position 4, and a carboxylic acid group at position 5. This compound is of significant interest due to its potential pharmacological activities and its role as an intermediate in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents to improve yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit kinases or other signaling proteins, leading to the modulation of cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

2-cyclopropyl-4-pyridin-2-ylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C13H11N3O2/c17-13(18)9-7-15-12(8-4-5-8)16-11(9)10-3-1-2-6-14-10/h1-3,6-8H,4-5H2,(H,17,18)

InChI Key

LZTJMQIJVMKCBX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(C(=N2)C3=CC=CC=N3)C(=O)O

Origin of Product

United States

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